

# Spectroscopic Profile of 5-Methylindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-methylindole**, a key heterocyclic compound of interest in pharmaceutical research and organic synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further investigation.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **5-methylindole**. Herein, we provide the <sup>1</sup>H and <sup>13</sup>C NMR data.

## <sup>1</sup>H NMR Spectroscopic Data

The ¹H NMR spectrum of **5-methylindole** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Methylindole** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.95	br s	1H	N-H
7.45	S	1H	H-4
7.23	d	1H	H-7
7.15	t	1H	H-2
6.98	dd	1H	H-6
6.45	t	1H	H-3
2.45	S	ЗН	-CH₃

br s: broad singlet, s: singlet, d: doublet, t: triplet, dd: doublet of doublets

# <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum reveals the chemical environment of the carbon atoms within the **5-methylindole** structure. The data was obtained in deuterated chloroform (CDCl<sub>3</sub>).

Table 2: 13C NMR Spectroscopic Data for 5-Methylindole



Chemical Shift (δ) ppm	Assignment
134.6	C-7a
128.8	C-5
128.4	C-3a
124.5	C-2
123.5	C-6
120.0	C-4
110.5	C-7
102.0	C-3
21.5	-CH₃

# Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in **5-methylindole** based on their characteristic vibrational frequencies.

## **IR Spectroscopic Data**

The IR spectrum of **5-methylindole** exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: Significant IR Absorption Bands for 5-Methylindole



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3408	Strong, Sharp	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2920	Medium	Aliphatic C-H Stretch
1620	Medium	C=C Aromatic Ring Stretch
1465	Strong	C=C Aromatic Ring Stretch
800	Strong	C-H Out-of-plane Bending

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-methylindole**, aiding in its identification and structural confirmation.

## **Mass Spectrometric Data**

The mass spectrum of **5-methylindole** was obtained using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Table 4: Major Peaks in the Mass Spectrum of 5-Methylindole

m/z	Relative Intensity (%)	Assignment
131	100	[M]+ (Molecular Ion)
130	95	[M-H]+
103	15	[M-C <sub>2</sub> H <sub>2</sub> ]+
77	20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
51	15	[C4H3]+

# **Experimental Protocols**



Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

## **NMR Spectroscopy Protocol**

- Sample Preparation: A 10-20 mg sample of 5-methylindole was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated. Proton decoupling was applied during the acquisition.
- Data Processing: The raw data (Free Induction Decay FID) was processed using a Fourier transform with an exponential window function. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm for <sup>1</sup>H and 77.16 ppm for the central peak of the CDCl<sub>3</sub> triplet in the <sup>13</sup>C spectrum.

### **IR Spectroscopy Protocol**

- Sample Preparation: A small amount of solid 5-methylindole was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>. 32 scans were coadded at a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was
  recorded prior to the sample measurement and automatically subtracted from the sample
  spectrum.



• Data Processing: The resulting interferogram was processed using a Fourier transform to generate the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry Protocol**

- Sample Preparation: A dilute solution of 5-methylindole was prepared in dichloromethane (1 mg/mL).
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source was used for the analysis.
- Gas Chromatography (GC) Conditions:
  - $\circ$  Column: A 30 m x 0.25 mm i.d. capillary column coated with a 0.25  $\mu$ m film of 5% phenylmethylpolysiloxane.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: The oven temperature was initially held at 70 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held at 280 °C for 5 minutes.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Mass Range: m/z 40-400.
- Data Processing: The acquired mass spectra were processed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were determined by normalizing the most intense peak to 100%.



## **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-methylindole**.

# Sample Preparation 5-Methylindole (Solid) Place on ATR Crystal Dissolve in CDCl3 with TMS Dissolve in Dichloromethane Spectroscopic Analysis NMR Spectrometer (400 MHz) **FTIR Spectrometer** Data Acquisition & Processing 1H & 13C NMR Spectra IR Spectrum Mass Spectrum Interpretation & Reporting Structure Elucidation Functional Group ID Molecular Weight & Fragmentation Technical Guide

Spectroscopic Analysis Workflow for 5-Methylindole



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Caption: Workflow for obtaining and analyzing spectroscopic data of **5-Methylindole**.

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Phone: (601) 213-4426

Email: info@benchchem.com